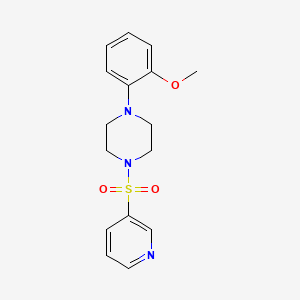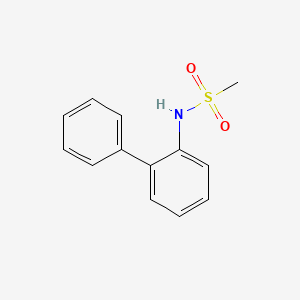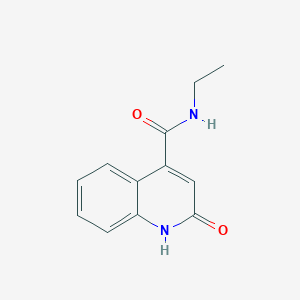![molecular formula C12H11NO4 B7467728 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. Moclobemide belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). It is a relatively new drug, having been first introduced in the 1980s.
Mecanismo De Acción
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid works by inhibiting the activity of MAO-A, an enzyme that breaks down serotonin, dopamine, and norepinephrine in the brain. By inhibiting the activity of MAO-A, 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression.
Biochemical and Physiological Effects:
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its specificity for MAO-A inhibition. This makes it a useful tool for studying the role of MAO-A in various physiological and biochemical processes. However, one limitation of using 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is its relatively short half-life, which may make it difficult to maintain consistent levels of drug exposure over time.
Direcciones Futuras
There are several potential future directions for research on 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. One area of interest is its potential use in the treatment of substance abuse disorders, particularly for cocaine and alcohol dependence. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms underlying the antidepressant effects of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, as well as its potential long-term effects on brain function and health.
Métodos De Síntesis
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can be synthesized by reacting 3-methylphenol with 2-bromoacetic acid, followed by reaction with sodium hydroxide and 2-amino-5-methylthiazole. The final step involves the reaction of the resulting compound with oxalyl chloride to yield 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its antidepressant effects. It has been found to be effective in the treatment of major depressive disorder, dysthymia, and social anxiety disorder. It has also been studied for its potential use in the treatment of Parkinson's disease, post-traumatic stress disorder, and substance abuse disorders.
Propiedades
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-3-2-4-9(5-8)16-7-10-6-11(12(14)15)13-17-10/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVIHGJSYNVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)



![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

